(Z)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
Beschreibung
Eigenschaften
IUPAC Name |
2-[(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4S2/c1-2-13(17(22)23)20-16(21)15(26-18(20)25)9-12-7-8-14(24-12)10-3-5-11(19)6-4-10/h3-9,13H,2H2,1H3,(H,22,23)/b15-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEYESZBGLCPIU-DHDCSXOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/SC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(Z)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a synthetic compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in anticancer and antimicrobial research.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 3-[(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- Chemical Formula : C17H12ClNO4S2
- Molecular Weight : 393.86 g/mol
Structural Features
The compound features a furan ring substituted with a 4-chlorophenyl group and a thiazolidinone moiety, which is pivotal for its biological activity. The presence of the thioxo group and the double bond in the thiazolidinone structure contributes to its reactivity and biological interactions.
Anticancer Activity
Research indicates that derivatives of thiazolidinones, including this compound, exhibit notable anticancer properties. Studies have shown that:
- Inhibition of Cancer Cell Proliferation : The compound has been tested against various cancer cell lines, demonstrating significant antiproliferative effects. For instance, it was reported to have IC50 values ranging from 7.0 to 20.3 µM against A549 (lung), PC-3 (prostate), and HepG2 (liver) cancer cell lines .
- Mechanism of Action : The anticancer activity is believed to be mediated through multiple pathways, including the induction of apoptosis and cell cycle arrest. The electron-donating groups on the thiazolidinone moiety enhance its interaction with cellular targets, leading to increased cytotoxicity .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Antibacterial Effects : It has shown activity against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values reported between 16–32 mg/ml .
- Antimalarial Activity : In vitro studies have evaluated its efficacy against Plasmodium falciparum, showing varying degrees of effectiveness depending on the strain (sensitive vs resistant) .
Summary of Biological Activities
| Biological Activity | Effectiveness | Reference |
|---|---|---|
| Anticancer | IC50: 7.0 - 20.3 µM | |
| Antibacterial | MIC: 16–32 mg/ml | |
| Antimalarial | IC50: 35.0 µM (sensitive), 151.4 µM (resistant) |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
- Synthesis and Characterization : Various synthetic routes have been explored to produce this compound, confirming its structure through NMR, IR, and mass spectrometry .
- In Vitro Studies : Research has shown that modifications in the functional groups significantly affect the biological activity of thiazolidinone derivatives, emphasizing structure-activity relationships (SARs). For example, compounds with specific aryl substitutions displayed enhanced antiproliferative effects in leukemia cell lines .
- Potential for Drug Development : Given its promising biological activities, further exploration into this compound could lead to the development of novel therapeutic agents targeting cancer and infectious diseases.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Les-3331: 2-{5-[(Z,2Z)-2-Chloro-3-(4-Nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid
Structural Differences :
- Core Modifications : Both compounds share a thiazolidin-4-one ring with a 2-thioxo group. However, Les-3331 features a propenylidene linker with a nitro group (4-nitrophenyl) and chlorine substituent, whereas the target compound has a furan ring substituted with 4-chlorophenyl.
- Side Chain: Les-3331 contains a branched 3-methylbutanoic acid chain, while the target compound has a linear butanoic acid group.
Physicochemical Properties :
Dendalone 3-Hydroxybutyrate and Related Sesterterpenoids
Structural Contrasts :
- Dendalone derivatives (e.g., compound 1 in ) are sesterterpenoids with complex polycyclic frameworks, differing entirely from the thiazolidinone-furan hybrid of the target compound. However, both classes exhibit stereochemical complexity, as seen in the (4S,5S,8R*...) configuration of compound 1 .
Vorbereitungsmethoden
Synthetic Pathways and Reaction Mechanisms
Knoevenagel Condensation
The Knoevenagel condensation is the cornerstone of synthesizing the exocyclic double bond in this compound.
Substrate Preparation
- Rhodanine Precursor : 2-Thioxothiazolidin-4-one is synthesized via cyclization of γ-aminobutyric acid with carbon disulfide under alkaline conditions.
- Aldehyde Component : 5-(4-Chlorophenyl)furan-2-carbaldehyde is prepared through Vilsmeier-Haack formylation of 2-acetylfuran followed by Suzuki-Miyaura coupling with 4-chlorophenylboronic acid.
Condensation Reaction
Reaction of 2-thioxothiazolidin-4-one (1.0 equiv) with 5-(4-chlorophenyl)furan-2-carbaldehyde (1.2 equiv) in acetic acid catalyzed by anhydrous sodium acetate (1.5 equiv) at 80°C for 6 hours yields the (Z)-isomer preferentially. The reaction proceeds via deprotonation of the active methylene group, nucleophilic attack on the aldehyde, and subsequent dehydration (Fig. 1).
Reaction Conditions Table
| Parameter | Optimal Value |
|---|---|
| Solvent | Acetic acid |
| Catalyst | Sodium acetate |
| Temperature | 80°C |
| Time | 6 hours |
| Yield | 78–85% |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves regioselectivity.
Procedure
A mixture of 2-thioxothiazolidin-4-one (1.0 equiv), 5-(4-chlorophenyl)furan-2-carbaldehyde (1.1 equiv), and piperidine (0.2 equiv) in ethanol is irradiated at 120°C for 20 minutes. The (Z)-isomer predominates due to kinetic control.
Comparative Yield Table
| Method | Yield (%) | Time |
|---|---|---|
| Conventional | 78 | 6 h |
| Microwave | 88 | 20 min |
Ultrasound-Promoted Green Synthesis
Ultrasound enhances mass transfer and reduces energy consumption.
Protocol
Aqueous suspensions of reactants are sonicated at 35 kHz for 15 minutes using potassium carbonate (1.0 equiv) as a base. This method achieves 94% yield with >99% Z-selectivity.
Green Metrics Table
| Metric | Value |
|---|---|
| E-factor | 2.1 |
| Atom economy | 89% |
| Solvent | Water |
Stereochemical Control and Isolation
Analytical Characterization
Spectroscopic Data
Table 3: Key Spectral Signatures
| Technique | Data |
|---|---|
| IR (cm⁻¹) | 1724 (C=O), 1598 (C=C), 1220 (C–S) |
| MS (m/z) | 393.9 [M+H]+ |
| Elemental Analysis | C: 51.2%, H: 3.8%, N: 3.6% |
Q & A
Basic: What synthetic strategies and optimization parameters are critical for preparing (Z)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid?
Methodological Answer:
The synthesis typically involves a multi-step route:
Knoevenagel Condensation : Reacting 5-(4-chlorophenyl)furan-2-carbaldehyde with 4-oxo-2-thioxothiazolidine derivatives under reflux conditions.
Nucleophilic Substitution : Introducing the butanoic acid moiety via alkylation or coupling reactions.
Optimization Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetic acid) enhance reaction efficiency .
- Temperature : Reflux (~80–100°C) ensures completion of the condensation step .
- Catalysts : Use of sodium acetate or piperidine to drive the Knoevenagel reaction .
Yield and purity (>95%) are confirmed via HPLC and recrystallization from ethanol-DMF mixtures .
Basic: Which analytical techniques are essential for structural elucidation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm stereochemistry (Z-configuration) and substituent positions .
- IR Spectroscopy : Peaks at ~1700 cm (C=O), 1250 cm (C=S), and 1610 cm (C=N) validate functional groups .
- HRMS : Determines molecular ion accuracy (e.g., [M+H] for CHClNOS) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Advanced: How does the thioxothiazolidinone core influence the compound’s apoptotic activity in cancer cells?
Methodological Answer:
The thioxothiazolidinone moiety acts as a Michael acceptor, covalently binding to cysteine residues in cellular targets (e.g., Bcl-2 or caspase-3). Studies on leukemia cells (HL-60) demonstrated:
- IC Values : 12–18 µM, indicating dose-dependent cytotoxicity .
- Apoptosis Markers : Caspase-3/7 activation and PARP cleavage confirmed via Western blot .
Experimental Design : - Use flow cytometry (Annexin V/PI staining) to quantify apoptotic populations.
- Compare activity against structurally modified analogs to establish SAR (e.g., furan vs. benzimidazole derivatives) .
Advanced: How can researchers address discrepancies in reported biological activity data across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., Jurkat vs. HeLa) or culture conditions.
- Compound Stability : Degradation in aqueous buffers (pH >7) may reduce efficacy; use fresh DMSO stocks .
Resolution Strategies : - Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays or NCI-60 panels for cytotoxicity .
- Structural Confirmation : Re-analyze batch purity via LC-MS to rule out degradation products .
Basic: What in vitro assays are recommended for initial evaluation of anticancer potential?
Methodological Answer:
- MTT/PrestoBlue Assays : Measure metabolic inhibition in cancer cells (48–72 hr exposure) .
- Colony Formation Assay : Assess long-term proliferative suppression .
- ROS Detection : Use DCFH-DA probes to evaluate oxidative stress induction .
Advanced: What computational approaches predict target interactions and guide structural optimization?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with apoptotic proteins (e.g., Bcl-xL or NF-κB). Focus on the furan and thioxothiazolidinone moieties as pharmacophores .
- QSAR Models : Correlate ClogP values (∼2.8) with membrane permeability and activity .
- MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS) .
Basic: What are the solubility and stability challenges during experimental handling?
Methodological Answer:
- Solubility : Limited aqueous solubility (<1 mg/mL); prepare stock solutions in DMSO (10 mM) .
- Stability : Degrades under UV light or alkaline conditions; store at −20°C in amber vials .
- Analytical Mitigation : Use freshly prepared solutions and avoid freeze-thaw cycles .
Advanced: How can bioavailability be improved for in vivo studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
